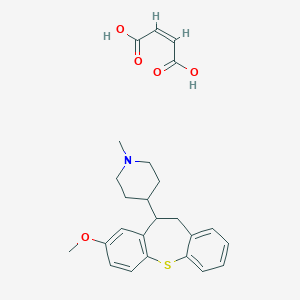
4-(Benzylthio)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Benzylthio)nicotinic acid (BNA) is a compound that has been widely studied for its potential applications in scientific research. BNA is a derivative of nicotinic acid and is known to exhibit various biochemical and physiological effects.
科学的研究の応用
4-(Benzylthio)nicotinic acid has been studied for its potential applications in various scientific fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 4-(Benzylthio)nicotinic acid has been shown to modulate the activity of various neurotransmitters, including dopamine and serotonin. Additionally, 4-(Benzylthio)nicotinic acid has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells. In drug discovery, 4-(Benzylthio)nicotinic acid has been used as a lead compound for the development of new drugs.
作用機序
The mechanism of action of 4-(Benzylthio)nicotinic acid is not fully understood. However, it is believed that 4-(Benzylthio)nicotinic acid exerts its effects by modulating the activity of various enzymes and receptors in the body. For example, 4-(Benzylthio)nicotinic acid has been shown to inhibit the activity of monoamine oxidase, an enzyme that is involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects:
4-(Benzylthio)nicotinic acid has been shown to exhibit various biochemical and physiological effects. In addition to its effects on neurotransmitters and enzymes, 4-(Benzylthio)nicotinic acid has been shown to exhibit antioxidant properties and to modulate the immune system. Additionally, 4-(Benzylthio)nicotinic acid has been shown to improve glucose metabolism and to reduce inflammation.
実験室実験の利点と制限
4-(Benzylthio)nicotinic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in various scientific fields. However, 4-(Benzylthio)nicotinic acid also has several limitations. For example, it can be difficult to obtain in large quantities, and its effects can be highly dependent on the specific experimental conditions.
将来の方向性
There are several future directions for research on 4-(Benzylthio)nicotinic acid. One area of interest is the potential use of 4-(Benzylthio)nicotinic acid as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of 4-(Benzylthio)nicotinic acid and to identify its specific targets in the body. Finally, the development of new synthesis methods for 4-(Benzylthio)nicotinic acid could help to overcome some of the limitations associated with its use in lab experiments.
合成法
4-(Benzylthio)nicotinic acid can be synthesized using a variety of methods. One common method is the reaction of nicotinic acid with benzyl mercaptan in the presence of a catalyst such as sulfuric acid. The resulting product is then purified using various techniques, including recrystallization and column chromatography.
特性
分子式 |
C13H11NO2S |
|---|---|
分子量 |
245.3 g/mol |
IUPAC名 |
4-benzylsulfanylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H11NO2S/c15-13(16)11-8-14-7-6-12(11)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16) |
InChIキー |
YNBTYNHFAYVLBU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSC2=C(C=NC=C2)C(=O)O |
正規SMILES |
C1=CC=C(C=C1)CSC2=C(C=NC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Azepine, 1-[[p-(diethylamino)benzylidene]amino]hexahydro-](/img/structure/B231553.png)

![1-{[3-(Benzyloxy)-1-fluoro-1-propenyl]sulfinyl}-4-methylbenzene](/img/structure/B231556.png)
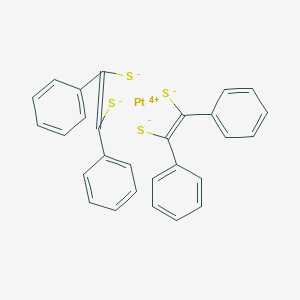
![1-[3-Methyl-2-(3-propan-2-ylfuran-2-yl)cyclopenten-1-yl]ethanone](/img/structure/B231564.png)
![2-[2-Chloro-2-(methylsulfinyl)vinyl]thiophene](/img/structure/B231565.png)
![[(4-Phenyl-1,3-butadienyl)sulfinyl]benzene](/img/structure/B231570.png)
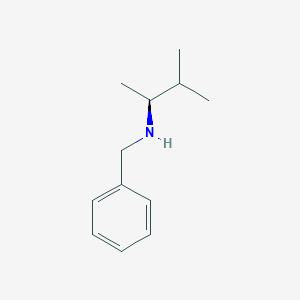

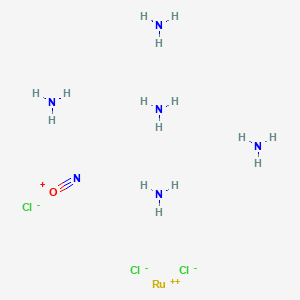
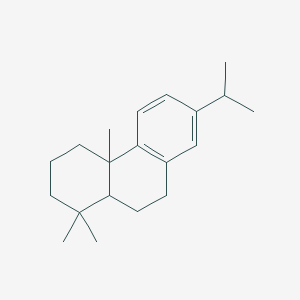
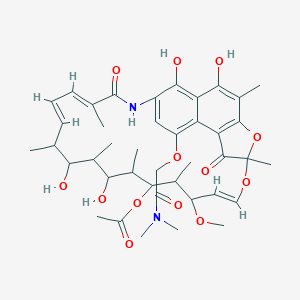
![1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone](/img/structure/B231597.png)
